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Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A

primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC)

transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1

(MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1] These transporters

function as efflux pumps, actively removing a broad spectrum of chemotherapeutic agents from

cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

MC70 is a potent, non-selective inhibitor of P-glycoprotein (P-gp) and also interacts with other

key ABC transporters, namely ABCG2 and ABCC1.[2][3] Its ability to block the efflux of

anticancer drugs makes it a valuable tool for in vitro research aimed at overcoming MDR.

These application notes provide detailed information and experimental protocols for the use of

MC70 in studying and potentially reversing multidrug resistance in cancer cell lines.

Mechanism of Action
MC70 primarily functions by inhibiting the activity of ABC transporters. By binding to these

pumps, MC70 competitively or non-competitively blocks the efflux of various chemotherapeutic

drugs. This leads to an increased intracellular accumulation of the anticancer agent, thereby

restoring its cytotoxic effect in resistant cells.
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Furthermore, studies have indicated that MC70 may also modulate intracellular signaling

pathways associated with drug resistance. In particular, MC70 has been observed to influence

the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal

kinase (JNK).[4][5] The activation of these stress-activated protein kinase pathways can be

involved in cellular responses to cytotoxic agents and may contribute to the overall effect of

MC70 in sensitizing resistant cells to chemotherapy.[4][5]

Quantitative Data
The inhibitory potency of MC70 against various ABC transporters is a critical parameter for

designing experiments. The following table summarizes the available quantitative data for

MC70.

Transporter Parameter Value Reference

P-glycoprotein (P-

gp/ABCB1)
EC50 0.69 µM [2][3]

ABCG2 (BCRP) - Interacts [2][3]

ABCC1 (MRP1) - Interacts [2][3]

Further quantitative data on the IC50/EC50 values for ABCG2 and ABCC1 are currently being

investigated.

Experimental Protocols
The following protocols are provided as a guide for utilizing MC70 in key in vitro assays for

multidrug resistance research. These are general protocols and should be optimized for

specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay) to Evaluate Reversal of
Doxorubicin Resistance
This protocol determines the ability of MC70 to sensitize MDR cancer cells to the

chemotherapeutic drug doxorubicin.

Materials:
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MC70

Doxorubicin

MDR and parental (sensitive) cancer cell lines (e.g., MCF-7/ADR and MCF-7)

Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed the MDR and parental cells in 96-well plates at a predetermined optimal

density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

Drug Treatment:

Prepare serial dilutions of doxorubicin in complete culture medium.

Prepare solutions of MC70 at a fixed, non-toxic concentration (e.g., 1 µM, to be

optimized).

Treat the cells with:

Doxorubicin alone (in a range of concentrations).

MC70 alone.

A combination of doxorubicin and MC70.

Vehicle control (medium with DMSO, if used to dissolve compounds).
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Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C,

allowing for the formation of formazan crystals.

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Determine the IC50 (concentration of drug that inhibits cell growth by 50%) for

doxorubicin in the presence and absence of MC70. A significant decrease in the IC50 of

doxorubicin in the presence of MC70 indicates reversal of resistance.

Drug Efflux Assay (Rhodamine 123 Accumulation)
This assay measures the ability of MC70 to inhibit the efflux of a fluorescent P-gp substrate,

Rhodamine 123, from MDR cells.

Materials:

MC70

Rhodamine 123

MDR and parental cancer cell lines

Cell culture medium (serum-free for the assay)

Fluorescence microplate reader or flow cytometer

96-well black, clear-bottom plates (for plate reader) or flow cytometry tubes

Procedure:

Cell Seeding: Seed cells in 96-well black, clear-bottom plates or appropriate culture vessels

for flow cytometry and grow to confluence.
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Pre-incubation with Inhibitor: Wash the cells with serum-free medium and pre-incubate them

with MC70 (e.g., at its EC50 concentration of 0.69 µM and other concentrations) or a known

P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM to all wells

and incubate for 30-60 minutes at 37°C, protected from light.

Efflux Period:

For plate reader: After loading, wash the cells with ice-cold PBS to remove extracellular

Rhodamine 123. Add fresh, pre-warmed serum-free medium (with or without MC70) and

measure the fluorescence immediately (time 0) and at various time points (e.g., 30, 60, 90

minutes) using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).

For flow cytometry: After the loading period, wash the cells with ice-cold PBS. Resuspend

the cells in fresh, pre-warmed serum-free medium (with or without MC70) and analyze the

intracellular fluorescence by flow cytometry at different time points.

Data Analysis: An increase in the intracellular fluorescence of Rhodamine 123 in cells treated

with MC70 compared to untreated MDR cells indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis of P-gp Expression and Signaling
Pathways (p-p38/p-JNK)
This protocol is used to assess the effect of MC70 on the protein expression of P-gp and the

activation of the p38 and JNK signaling pathways.

Materials:

MC70

MDR cancer cell lines

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)
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SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Transfer buffer and apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-P-gp, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-

JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Cell Treatment: Treat MDR cells with MC70 at various concentrations and for different time

points.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer the proteins to a membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room

temperature.
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Wash the membrane again with TBST.

Detection: Add the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Data Analysis: Quantify the band intensities and normalize the levels of the target proteins to

the loading control. For signaling proteins, calculate the ratio of the phosphorylated form to

the total protein.

Visualizations
The following diagrams illustrate the key concepts and workflows described in these application

notes.
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MC70 and Signaling Pathways

MC70

p38 MAPK

JNK

Phosphorylation

Phosphorylation

Downstream Cellular Effects
(e.g., Apoptosis, Cell Cycle)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15569671?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

